N,2-dicyclopentyl-N-methylacetamide
Description
N,2-Dicyclopentyl-N-methylacetamide is a substituted acetamide derivative characterized by two cyclopentyl groups attached to the α-carbon and a methyl group on the nitrogen atom. The cyclopentyl substituents likely enhance lipophilicity compared to phenyl or alkyl groups, influencing solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
N,2-dicyclopentyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-14(12-8-4-5-9-12)13(15)10-11-6-2-3-7-11/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMYDYBMIJLSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)CC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dicyclopentyl-N-methylacetamide typically involves the reaction of cyclopentylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,2-dicyclopentyl-N-methylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding amides or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles like halides, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,2-dicyclopentyl-N-methylacetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: this compound is utilized in the production of specialty chemicals. Its unique properties are leveraged in the formulation of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,2-dicyclopentyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Molecular Comparisons
Notes:
- Cyclopentyl vs.
- N-Substituents: N-methylation (as in the target compound and diphenamid) eliminates hydrogen-bond donor capacity, altering solubility and biological interactions compared to secondary amides like 2,2-diphenylacetamide .
Physicochemical Properties
- Lipophilicity : The cyclopentyl groups in this compound likely increase logP compared to phenyl analogs (e.g., diphenamid logP ~3.5 ), enhancing membrane permeability but reducing aqueous solubility.
- Hydrogen Bonding: The tertiary amide group lacks N–H donors, diminishing hydrogen-bonding capacity relative to secondary amides like 2,2-diphenylacetamide, which forms R₂²(8) hydrogen-bonded motifs .
- Thermal Stability : N-Alkyl substituents (e.g., N-methyl, N,N-dimethyl) improve thermal stability, as seen in diphenamid (m.p. 430–433 K for 2,2-diphenylacetamide derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
